molecular formula C17H15N3O4S B2710881 ethyl 4-{3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate CAS No. 851945-32-9

ethyl 4-{3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate

Cat. No.: B2710881
CAS No.: 851945-32-9
M. Wt: 357.38
InChI Key: SKDVTPKUVPJQLX-UHFFFAOYSA-N
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Description

Ethyl 4-{3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core linked to a benzoate ester via an amide bond. Below, we compare its structural and synthetic features with closely related analogs.

Properties

IUPAC Name

ethyl 4-[(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-3-24-16(23)11-4-6-12(7-5-11)19-14(21)13-8-18-17-20(15(13)22)10(2)9-25-17/h4-9H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDVTPKUVPJQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-{3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate typically involves multi-step reactions. One common method includes the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or terminal alkynes . The reaction conditions often involve the use of solvents like isopropyl alcohol and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Core Formation

The thiazolo[3,2-a]pyrimidine ring system is typically synthesized via cyclization of thioamide precursors. For example, reacting 5-methylthiazol-2-amine with ethyl cyanoacetate under thermal conditions (150°C) yields intermediates like 2-cyano-N-(5-methylthiazol-2-yl)acetamide, which can undergo further cyclization to form the fused heterocycle .

Amide Bond Formation

The amide group at the 6-position is likely introduced through condensation reactions. Aromatic aldehydes or benzoic acid derivatives may react with the core's amine group under reflux conditions (e.g., ethanol with piperidine) to form the amide linkage .

Esterification

The ethyl benzoate ester moiety is typically formed via esterification of a carboxylic acid with ethanol. This could involve activation of the acid (e.g., using acid chlorides) or transesterification methods .

Condensation Reactions

The compound may participate in condensation reactions with aldehydes or ketones, as seen in analogous thiazolo-pyrimidine derivatives. For example, reacting with aromatic aldehydes under reflux yields acrylamide derivatives .

Hydrazine Derivatives

Reactions with hydrazine or phenylhydrazine could lead to the formation of pyrazole derivatives. This is inferred from studies where cyanoacetamide derivatives react with hydrazines to produce aminopyrazoles .

Hydrolysis

The ester group in the benzoate moiety is susceptible to hydrolysis under acidic or basic conditions, potentially yielding the corresponding carboxylic acid.

Reactivity Profile

Functional Group Reactivity Example Reactions
Amide (-CONH2) Resistant to hydrolysis; may act as a nucleophile in substitution reactionsReaction with activated esters or acid chlorides
Ester (-COOEt) Hydrolyzes under acidic/basic conditions to yield carboxylic acidAcid-catalyzed hydrolysis
Thiazolo[3,2-a]pyrimidine Participates in cyclization, substitution, or condensation reactionsReaction with aldehydes or hydrazones

Experimental Data

While specific experimental data for the target compound is unavailable, analogous reactions provide insights:

  • Yield : Condensation reactions with aldehydes typically yield 75–88% .

  • Melting Point : Related esters show melting points in the range of 189–192°C .

  • Spectroscopy : IR peaks for amide groups (N-H stretches at ~3400 cm⁻¹) and esters (C=O at ~1700 cm⁻¹) are expected .

Future Research Directions

Further studies could explore:

  • Biological Activity : Screening for enzyme inhibition or receptor modulation.

  • Functionalization : Introducing additional substituents (e.g., halogens, alkyl groups) to enhance bioavailability.

  • Synthetic Optimization : Improving reaction yields via catalysts or alternative solvents.

This compound exemplifies the versatility of thiazolo-pyrimidine derivatives in medicinal chemistry, with its reactivity profile offering pathways for further exploration.

Scientific Research Applications

The compound has been investigated for various biological activities, which can be categorized as follows:

  • Antimicrobial Activity :
    • Compounds with thiazolo[3,2-a]pyrimidine structures have shown promising antimicrobial properties. Research indicates that derivatives similar to ethyl 4-{3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate exhibit significant activity against a range of bacterial strains and fungi. For example, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting a potential role in developing new antibiotics .
  • Anticancer Properties :
    • The thiazolo[3,2-a]pyrimidine scaffold is known for its anticancer activity. Preliminary studies indicate that this compound may inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and apoptosis. For instance, derivatives have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • Enzyme Inhibition :
    • This compound has been studied as an acetylcholinesterase inhibitor. This action is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease, where enhancing cholinergic transmission may alleviate symptoms .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that create the thiazolo[3,2-a]pyrimidine core followed by functionalization with ethyl groups and amide formation.

Synthetic Route Overview:

  • Formation of Thiazolo[3,2-a]pyrimidine Core : This is achieved through condensation reactions involving thiourea derivatives and appropriate aldehydes.
  • Amidation Reaction : The introduction of the amide group occurs via reaction with suitable acyl chlorides or anhydrides.
  • Final Esterification : This step involves the reaction of the resulting amide with ethyl chloroacetate to yield the final product.

Case Studies

Several studies have documented the biological activity and potential therapeutic applications of this compound:

StudyFocusFindings
Zhi et al., 2008Acetylcholinesterase InhibitionIdentified derivatives with significant inhibitory activity against acetylcholinesterase .
Quan et al., 2008Antimicrobial ActivityDemonstrated efficacy against various bacterial strains .
Recent Cytotoxicity StudiesAnticancer ActivityShowed selective cytotoxicity against MCF-7 and HeLa cells with minimal toxicity to normal cells .

Mechanism of Action

The mechanism of action of ethyl 4-{3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate involves its interaction with specific molecular targets and pathways. The thiazolo[3,2-a]pyrimidine core can mimic purine bases, allowing it to bind effectively to biological targets such as enzymes and receptors . This binding can inhibit the activity of these targets, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key Compounds:

Ethyl 3-(substituted benzamido)-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (): Substituents: 2,4-Dimethoxyphenyl group at position 5. Synthesis: Formed via reaction of 3-aminothiazolopyrimidine with aromatic acid chlorides in pyridine .

Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (): Substituents: 4-Bromophenyl at position 5. Structural Data: X-ray crystallography reveals π-halogen interactions influencing crystal packing .

Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():

  • Substituents: Dichlorophenyl-pyrazole methylidene group at position 2.
  • Impact: The extended conjugation and chlorine atoms likely enhance bioactivity through hydrophobic interactions .

Comparison with Target Compound: The target molecule’s 4-substituted benzoate ester and amide linkage distinguish it from analogs.

Core Modifications and Fused Systems

Key Compounds:

Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Derivatives (–8):

  • Core Modification: Additional pyrrolo ring fused to the thiazolopyrimidine system.
  • Impact: Increased rigidity and planarity may enhance interactions with biological targets, such as enzymes or DNA .

Thiazolo[3,2-a:4,5-d']dipyrimidine Derivatives ():

  • Core Modification: Dithioxo groups and fused dipyrimidine systems.
  • Impact: The sulfur-rich core could improve antioxidant activity via radical scavenging .

Comparison with Target Compound:
The absence of fused rings in the target compound simplifies synthesis but may limit π-π stacking interactions compared to polycyclic analogs.

Data Tables

Table 1. Substituent Comparison

Compound Name Position 5 Substituent Position 6/7 Modifications Key Reference
Target Compound - 4-Benzoate ester, amide linkage -
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-... () 4-Bromophenyl None
Ethyl 3-(substituted benzamido)-5-(2,4-dimethoxyphenyl)-7-methyl-... () 2,4-Dimethoxyphenyl Benzamido group

Biological Activity

Ethyl 4-{3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound is characterized by a thiazolo-pyrimidine core fused with an amido group and an ethyl benzoate moiety. Its molecular formula is C14H14N4O3SC_{14}H_{14}N_4O_3S with a molecular weight of approximately 318.35 g/mol. The presence of sulfur and nitrogen heteroatoms enhances its reactivity and biological profile.

Mechanisms of Biological Activity

Research indicates that compounds with thiazolo-pyrimidine structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiazolo-pyrimidines have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Studies have demonstrated that thiazolo-pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. This is often mediated through the inhibition of topoisomerases or other critical enzymes involved in DNA replication and repair.
  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammatory markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazolo-pyrimidine derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the strain tested .

CompoundMIC (µg/mL)Target Organisms
Ethyl 4-{3-methyl-5-oxo...0.5 - 8Staphylococcus aureus, E. coli
Mebendazole0.005 - 0.16Trichomonas vaginalis
Flubendazole0.005 - 0.16Giardia lamblia

Anticancer Activity

In vitro studies on the anticancer properties highlighted that this compound exhibited cytotoxic effects against several cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer). The compound induced apoptosis via caspase activation pathways .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and target proteins like acetylcholinesterase and topoisomerase II. These studies revealed favorable binding affinities, suggesting that the compound could effectively inhibit these enzymes .

Q & A

Q. What are the optimal synthetic routes for ethyl 4-{3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate, and how can purity be validated?

Q. How is the spatial structure of this compound characterized, and what crystallographic parameters are critical?

Q. How can computational modeling optimize the synthesis of this compound and its derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Institutions like ICReDD integrate reaction path searches with experimental data to narrow optimal conditions. For example, computational screening of catalysts (e.g., Pd/Cu systems) reduces trial-and-error cycles. Machine learning models trained on reaction yields and solvent effects further refine protocols .

Q. What mechanistic insights exist for the cyclization step in synthesizing thiazolo[3,2-a]pyrimidine derivatives?

  • Methodological Answer : Cyclization proceeds via nucleophilic attack of the thiazole nitrogen on the carbonyl carbon, followed by dehydration. Kinetic studies (e.g., monitoring by in-situ IR) reveal rate dependence on solvent polarity and temperature. Isotopic labeling (e.g., ¹⁵N) tracks nitrogen migration during ring closure. Computational studies suggest a six-membered transition state with an activation energy of ~25 kcal/mol .

Q. How does structural modification (e.g., substituent variation) influence bioactivity in related thiazolo-pyrimidine compounds?

Q. What analytical strategies resolve contradictions in spectral data for structurally similar derivatives?

  • Methodological Answer : Contradictions arise from tautomerism (e.g., keto-enol forms) or crystallographic disorder. Strategies include:
  • Variable-temperature NMR to detect dynamic equilibria.
  • High-resolution mass spectrometry (HRMS) to confirm molecular ions.
  • Comparative XRD analysis of polymorphs (e.g., orthorhombic vs. monoclinic forms) .

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